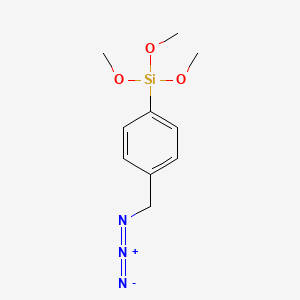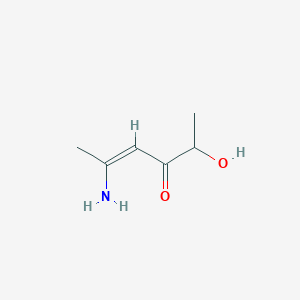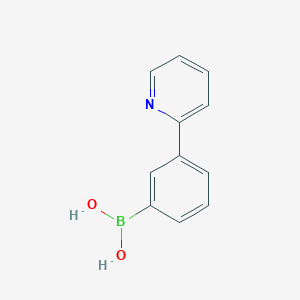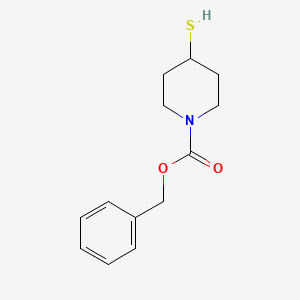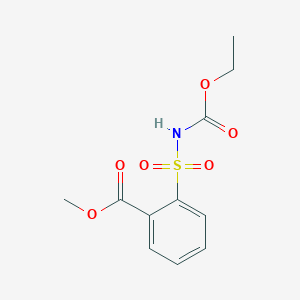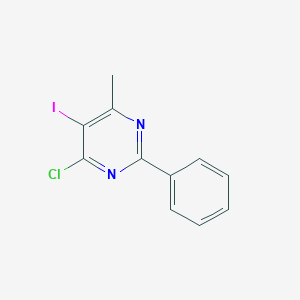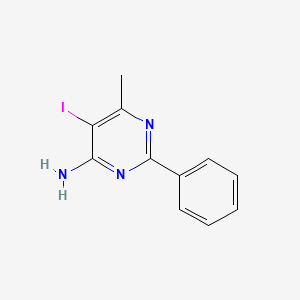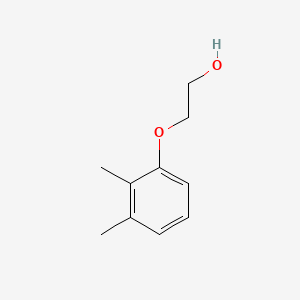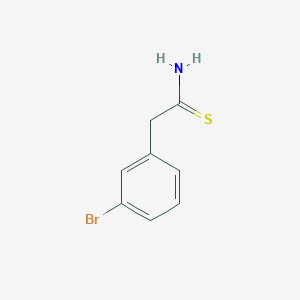
4-(t-Butyldimethylsilyloxy)benzoic acid
描述
“4-(t-Butyldimethylsilyloxy)benzoic acid” is an organic compound with the molecular formula C13H20O3Si and a molecular weight of 252.38 g/mol. It is a derivative of benzoic acid, where a tert-butyldimethylsilyloxy group is attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a carboxyl group and a tert-butyldimethylsilyloxy group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, studies on benzoic acid have shown that it can react with OH, NO3, and SO4 radicals in the atmosphere . These reactions can lead to the formation of various products, including hydroxybenzoic acids .未来方向
While specific future directions for “4-(t-Butyldimethylsilyloxy)benzoic acid” are not available, research on benzoic acid derivatives suggests potential applications in organic optoelectronic devices . Additionally, biochar has been shown to reduce the generation and release of benzoic acid from soybean root, suggesting potential agricultural applications .
作用机制
Target of Action
Similar compounds such as (tert-butyldimethylsilyloxy)acetaldehyde have been reported to act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Mode of Action
By temporarily blocking these groups, they can prevent unwanted reactions from occurring during the synthesis process .
Biochemical Pathways
Related compounds have been used as important reagents in the total synthesis of various natural products .
Result of Action
Its use as a protective group in organic synthesis suggests that it may play a role in facilitating the synthesis of complex organic molecules .
Action Environment
The action of 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid can be influenced by various environmental factors. For instance, it is known that silyl ethers are sensitive to acidic conditions, which can cause the removal of the silyl protecting group. Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins . For instance, benzoic acid has been shown to interact with proteins such as bovine serum albumin, zein, and lysozyme
Cellular Effects
Benzoic acid derivatives have been shown to disrupt bacterial cell membranes, leading to cell death . It is possible that 4-[(tert-Butyldimethylsilyl)oxy]benzoic acid may have similar effects on certain types of cells.
Molecular Mechanism
Benzoic acid derivatives are known to undergo various reactions, including decarboxylation and carboxylation
Temporal Effects in Laboratory Settings
The stability and degradation of similar compounds can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Metabolic Pathways
Benzoic acid derivatives are known to be involved in various metabolic pathways
Subcellular Localization
The localization of similar compounds can be studied using various biochemical and biophysical techniques .
属性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15/h6-9H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSJKFHVBPZYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

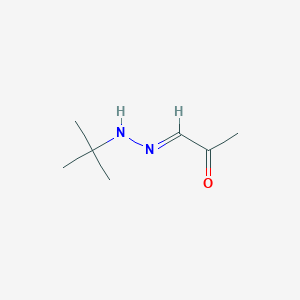

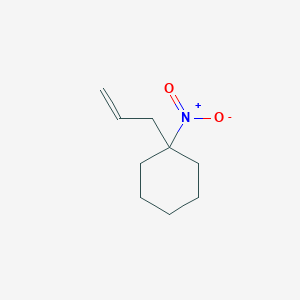
![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)
